![molecular formula C18H24N6O2 B2803157 1-[4-({3-[6-(1-Pyrrolidinyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)piperazino]-1-ethanone CAS No. 1341006-41-4](/img/structure/B2803157.png)
1-[4-({3-[6-(1-Pyrrolidinyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)piperazino]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used in the synthesis of many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized using various strategies, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a cyclic secondary amine. This saturated heterocycle is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .Chemical Reactions Analysis
Pyrrolidine and its derivatives can undergo a variety of chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a type of cross-coupling reaction .Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-[[3-(6-pyrrolidin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-14(25)23-10-8-22(9-11-23)13-17-20-18(21-26-17)15-4-5-16(19-12-15)24-6-2-3-7-24/h4-5,12H,2-3,6-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKXXHYRCIHJFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=NC(=NO2)C3=CN=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-({3-[6-(1-Pyrrolidinyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)piperazino]-1-ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.